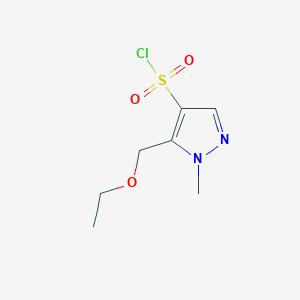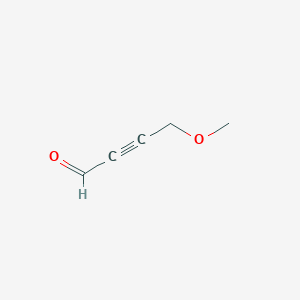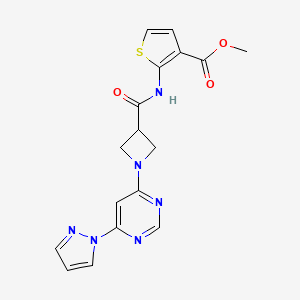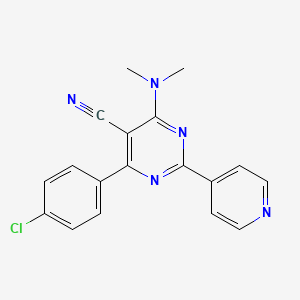
4-(4-Chlorophenyl)-6-(dimethylamino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-Chlorophenyl)-6-(dimethylamino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile (4-CPDMAP) is a nitrogen-containing heterocyclic compound with a wide range of applications in the fields of scientific research, medicine, and materials science. It is a derivative of pyridine, a six-membered aromatic ring with an amine group attached to the fourth carbon atom. 4-CPDMAP has been studied extensively for its potential applications in various areas, such as drug discovery, organic synthesis, and organic catalysis.
Scientific Research Applications
Structural and Spectroscopic Analysis
The chemical compound 4-(4-Chlorophenyl)-6-(dimethylamino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile has been explored in various research contexts, particularly in studies related to its structural and spectroscopic characteristics. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations have been employed to investigate the molecular structure, spectroscopic properties, Non-Linear Optical (NLO) characteristics, and Natural Bond Orbital (NBO) analyses of derivatives of this compound. These studies aim to understand the electronic interactions and stabilization energies within the molecule, providing insights into its potential biological and corrosion inhibition applications (Wazzan, Al-Qurashi, & Faidallah, 2016).
Antimicrobial Activity
Research has also extended into the synthesis and antimicrobial evaluation of new pyrimidines and condensed pyrimidines derived from 4-(4-Chlorophenyl)-6-(dimethylamino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile. These compounds have been assessed against a variety of Gram-positive and Gram-negative bacteria, with some showing promising antibacterial properties. This line of investigation highlights the compound's potential in contributing to the development of new antimicrobial agents (Abdelghani, Said, Assy, & Hamid, 2017).
Synthesis and Chemical Reactivity
The compound has also played a crucial role in synthetic chemistry, serving as a precursor or an intermediate in the synthesis of various heterocyclic compounds. Studies have explored its reactivity and the conditions under which it can undergo transformations to yield new chemical entities with potential pharmacological activities. These synthetic pathways are essential for expanding the chemical space of drug-like molecules, providing a foundation for the discovery of novel therapeutic agents (Hassneen & Abdallah, 2003).
Photophysical and Electronic Properties
The photophysical and electronic properties of derivatives of 4-(4-Chlorophenyl)-6-(dimethylamino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile have been a subject of research, with studies focusing on their absorption, emission, and charge transfer characteristics. These investigations contribute to a deeper understanding of the compound's potential applications in materials science, particularly in the development of optical and electronic devices (Kirgan, Simpson, Moore, Day, Bui, Tanner, & Rillema, 2007).
properties
IUPAC Name |
4-(4-chlorophenyl)-6-(dimethylamino)-2-pyridin-4-ylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5/c1-24(2)18-15(11-20)16(12-3-5-14(19)6-4-12)22-17(23-18)13-7-9-21-10-8-13/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZRJHRUKDICIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=C1C#N)C2=CC=C(C=C2)Cl)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-6-(dimethylamino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5Z)-2-amino-5-[(2-methoxyphenyl)methylidene]-1-methylimidazol-4-one](/img/structure/B2871359.png)
![1-[(Morpholin-4-yl)methyl]cyclopentan-1-ol](/img/structure/B2871360.png)
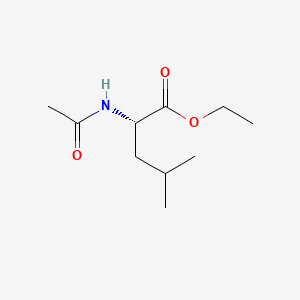


![4-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2871369.png)
![4-(But-2-yn-1-yloxy)pyrido[3,4-d]pyrimidine](/img/structure/B2871370.png)
![8-(2-methoxy-5-methylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2871372.png)
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(3-(trifluoromethyl)phenoxy)acetamide](/img/structure/B2871373.png)
